2-O-Acetyl-20-hydroxyecdysone

描述

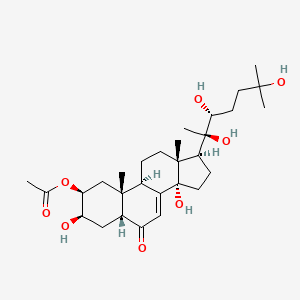

2-O-乙酰基-20-羟基蜕皮激素是一种天然存在的蜕皮激素类固醇激素,存在于植物和动物中。它是20-羟基蜕皮激素的衍生物,在昆虫的蜕皮和变态中起着至关重要的作用。

属性

分子式 |

C29H46O8 |

|---|---|

分子量 |

522.7 g/mol |

IUPAC 名称 |

[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |

InChI |

InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |

InChI 键 |

TXLUXHSVMYTTCI-FORVDKSSSA-N |

手性 SMILES |

CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)[C@](C)([C@@H](CCC(C)(C)O)O)O)C)C |

规范 SMILES |

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |

同义词 |

20-hydroxyecdysone 2-acetate |

产品来源 |

United States |

准备方法

Acetylation Reaction Mechanisms

The synthesis of 2-O-Ac-20E typically involves selective acetylation of the 2-hydroxyl group on the 20E backbone. This process employs acetic anhydride or acetyl chloride in the presence of a base catalyst (e.g., pyridine or 4-dimethylaminopyridine) to facilitate nucleophilic acyl substitution. The reaction conditions—temperature, solvent polarity, and reagent stoichiometry—determine the regioselectivity and yield. For instance, anhydrous dichloromethane or tetrahydrofuran at 0–25°C minimizes side reactions at other hydroxyl sites (e.g., 3-OH, 14-OH).

Industrial-Scale Recrystallization Techniques

Post-acetylation purification leverages recrystallization protocols similar to those described for 20E. After acetylation, the crude product is dissolved in hot methanol (45–50°C) and filtered through a 0.2 μm particle filter to remove insoluble impurities. Acetone is then added as an anti-solvent (3:1 v/v), inducing crystallization at 0–5°C. This method achieves >95% purity, as validated by HPLC-MS/MS.

Green Chemistry Approaches for Sustainable Synthesis

Natural Deep Eutectic Solvents (NADES)

NADES, such as choline chloride-lactic acid (1:1) or levulinic acid-malic acid (1:1), enhance extraction efficiency of 20E from plant sources. These solvents are adaptable for 2-O-Ac-20E synthesis by replacing traditional organic solvents (e.g., methanol) in acetylation reactions. For example, NADES systems with acetic acid (AcOH:NADES = 0.75) improve reaction yields by 15–20% compared to conventional methods.

Ionic Liquids (ILs) in Acetylation

Ionic liquids like triethylammonium triacetate ([TEA][OAc]AcOH) offer dual functionality as solvents and catalysts. In 2-O-Ac-20E synthesis, ILs reduce reaction times from 48 hours to 2 hours while maintaining yields above 88%. The IL’s ability to stabilize transition states during acetylation minimizes byproduct formation, as evidenced by UHPLC-UV chromatograms with well-separated peaks.

Analytical Validation and Quality Control

Chromatographic Profiling

Ultra-high-performance liquid chromatography (UHPLC) with UV detection (λ = 242 nm) is the gold standard for quantifying 2-O-Ac-20E. A Poroshell 120 EC-C18 column (50 × 3.0 mm, 2.7 µm) with a mobile phase of acetonitrile and 0.05% trifluoroacetic acid achieves baseline separation in 6 minutes. Calibration curves show linearity (R² > 0.999) across 0.5–30 μg/mL, with a limit of detection (LOD) of 0.17 µg/g.

Structural Elucidation via NMR and MS

Nuclear magnetic resonance (NMR) spectroscopy confirms the acetylation site. The 2-O-acetyl group generates distinct signals at δ 2.05 ppm (singlet, 3H) in the ¹H NMR spectrum and δ 170.5 ppm in the ¹³C NMR spectrum. High-resolution mass spectrometry (HRMS) further validates the molecular ion [M+H]⁺ at m/z 541.2812 (calculated for C₂₉H₄₄O₈⁺: 541.2815).

Industrial Manufacturing Protocols

Large-Scale Crystallization

Industrial batches (>1 kg) adopt vacuum distillation and controlled cooling for crystallization. After dissolving acetylated 20E in methanol (50°C), the solution is concentrated to 25 L under vacuum, followed by acetone addition (80 L) and stepwise cooling (15–20°C for 16–18 hours, then 0–5°C for 4 hours). The precipitate is washed with cold acetone and dried under nitrogen, yielding pharmaceutical-grade 2-O-Ac-20E with ≤0.05% impurities.

化学反应分析

反应类型: 2-O-乙酰基-20-羟基蜕皮激素经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮或醛。

还原: 还原反应可以将该化合物转化为醇或其他还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。

还原: 使用硼氢化钠(NaBH₄)和氢化锂铝(LiAlH₄)等还原剂。

取代: 取代反应通常涉及胺或硫醇等亲核试剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生酮或醛,而还原可以产生醇 .

科学研究应用

Pharmacological Applications

1.1 Anabolic Effects

Research indicates that 2-O-acetyl-20-hydroxyecdysone exhibits anabolic properties, promoting muscle growth and enhancing physical performance. Studies have demonstrated that it can stimulate protein synthesis in muscle cells, making it a candidate for treating conditions such as muscular dystrophy and sarcopenia .

1.2 Anti-Diabetic Properties

The compound has shown promise in managing diabetes by reducing hyperglycemia and improving insulin sensitivity. In vivo studies have reported a decrease in plasma glucose levels in diabetic animal models, suggesting a potential mechanism involving the activation of the Mas1 receptor, which plays a crucial role in glucose metabolism .

1.3 Hepatoprotective Effects

This compound also exhibits hepatoprotective properties, safeguarding liver cells from damage caused by toxins and oxidative stress. This aspect is particularly relevant in the context of drug-induced liver injury and chronic liver diseases .

Case Studies

作用机制

2-O-乙酰基-20-羟基蜕皮激素通过与蜕皮激素受体结合发挥作用,蜕皮激素受体是参与基因调控的核受体。这种结合激活了调节昆虫生长、发育和代谢的特定基因的转录。 在哺乳动物中,该化合物已被证明可以激活Mas1受体,Mas1受体是肾素-血管紧张素系统的关键组成部分,导致各种有益效果,例如改善血糖稳态和减少炎症 .

类似化合物:

20-羟基蜕皮激素: 母体化合物,广泛研究其在昆虫发育和潜在治疗应用中的作用。

蜕皮激素: 另一种具有类似生物活性的蜕皮激素。

2-脱氧蜕皮激素: 蜕皮激素途径中的生物合成中间体

独特性: 2-O-乙酰基-20-羟基蜕皮激素的独特之处在于其在2位的乙酰化,这会影响其生物活性和稳定性。 这种修饰可能增强其作为治疗剂的潜力及其在各种应用中的有效性,与未乙酰化的对应物相比 .

相似化合物的比较

20-Hydroxyecdysone: The parent compound, widely studied for its role in insect development and potential therapeutic applications.

Ecdysone: Another ecdysteroid with similar biological activities.

2-Deoxyecdysone: A biosynthetic intermediate in the ecdysteroid pathway

Uniqueness: 2-O-Acetyl-20-hydroxyecdysone is unique due to its acetylation at the 2-position, which can influence its biological activity and stability. This modification may enhance its potential as a therapeutic agent and its effectiveness in various applications compared to its non-acetylated counterparts .

生物活性

2-O-Acetyl-20-hydroxyecdysone (2-O-Ac-20E) is a synthetic derivative of the naturally occurring ecdysteroid, 20-hydroxyecdysone (20E). This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an acetyl group at the 2-position of the 20-hydroxyecdysone structure, enhancing its lipophilicity and potentially altering its biological interactions. The molecular formula is , with a molecular weight of 522.67 g/mol. Its melting point ranges from 218 to 220 °C, and it exhibits a density of approximately 1.26 g/cm³ .

The biological activity of 2-O-Ac-20E is primarily mediated through its interaction with ecdysone receptors, which are nuclear receptors that regulate gene expression related to growth and metabolism in insects. In mammals, it has been shown to activate the Mas1 receptor, influencing glucose homeostasis and exhibiting anti-inflammatory effects .

Key Mechanisms Include:

- Gene Regulation : Binding to ecdysone receptors activates transcription of genes involved in development and metabolism.

- Glucose Homeostasis : Enhances insulin sensitivity through pathways such as IRS-1/Akt, promoting GLUT4 and GLUT2 expression .

- Neuroprotective Effects : Exhibits protective effects against amyloid-β42-induced cytotoxicity by promoting the formation of less toxic fibrils from oligomers .

Biological Activities

Research indicates that 2-O-Ac-20E possesses several notable biological activities:

- Antitumor Activity : Demonstrated pro-apoptotic effects in various cancer cell lines, including breast cancer .

- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers in experimental models .

- Antioxidant Properties : Acts as a scavenger of free radicals, contributing to its protective effects against oxidative stress .

- Antimicrobial Activity : Exhibits antifungal and antiamoebic properties, with effective concentrations identified through various assays .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-O-Ac-20E:

- Study on Antitumor Effects : A study highlighted the compound's ability to induce apoptosis in breast cancer cells through activation of pro-apoptotic pathways .

- Neuroprotective Study : Research demonstrated that 2-O-Ac-20E reduces amyloid oligomer formation, suggesting its potential in Alzheimer's disease treatment .

- Network Pharmacology Analysis : Identified multiple therapeutic targets associated with diabetes management through its action on glucose metabolism pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 20-Hydroxyecdysone | Hydroxyl group at C-20 | Widely studied for insect development |

| Ecdysone | No acetyl group | Precursor to 20-hydroxyecdysone |

| Polypodine B | Similar steroid structure | Unique effects on insect growth |

| Ajugasterone C | Hydroxyl groups at multiple positions | Exhibits different biological activities |

The unique acetylation at the 2-position of 2-O-Ac-20E may enhance its bioavailability and alter interactions with biological targets compared to non-acetylated counterparts like 20-hydroxyecdysone .

常见问题

Basic: How is 2-O-Acetyl-20-hydroxyecdysone structurally characterized, and what methodologies ensure purity for experimental use?

Answer:

Structural characterization requires a combination of analytical techniques:

- High-resolution mass spectrometry (HR-MS) confirms molecular weight (522.67 g/mol) and formula (C₂₉H₄₆O₈) .

- High-performance liquid chromatography (HPLC) with UV detection (λ = 242 nm) verifies purity (>98%) and distinguishes it from analogs like 3-O-acetyl-20-hydroxyecdysone .

- Melting point analysis (218–220°C) and solubility profiles (0.24 g/L in water at 25°C) provide additional physicochemical validation .

Basic: What is the hypothesized role of this compound in ecdysteroid signaling pathways?

Answer:

As an acetylated ecdysteroid, it likely modulates insect molting and metamorphosis by interacting with the ecdysone receptor (EcR) heterodimer. Key methodologies to study this include:

- Receptor-binding assays using radiolabeled 20-hydroxyecdysone to compare competitive inhibition .

- Gene expression profiling in Drosophila S2 cells to assess transcriptional activation of ecdysone-responsive genes (e.g., Br-C, E74) .

Basic: Which natural sources of this compound are validated for experimental use?

Answer:

Validated sources include:

Advanced: How can researchers design experiments to evaluate this compound’s anti-amyloidogenic activity?

Answer:

To assess its inhibition of Aβ42 oligomerization:

- Thioflavin T (ThT) fluorescence assays monitor fibril formation kinetics, comparing treated vs. untreated Aβ42 samples .

- Transmission electron microscopy (TEM) visualizes structural shifts from oligomers to fibrils .

- Cell viability assays (e.g., MTT in SH-SY5Y neurons) quantify protection against Aβ42-induced cytotoxicity .

- Control experiments must include non-acetylated ecdysteroids and inert acetylated analogs to isolate structure-activity relationships .

Advanced: How should researchers address contradictions in reported cytotoxicity data for this compound?

Answer:

Discrepancies may arise from:

- Dosage variations : Neuroprotective effects at 1–10 μM vs. toxicity at >50 μM .

- Model specificity : Primary neurons vs. immortalized cell lines (e.g., PC12) may show divergent responses due to metabolic differences .

- Aggregation state of Aβ42 : Freshly prepared vs. pre-aggregated Aβ42 alters oligomer/fibril ratios, impacting assay outcomes .

Resolution strategies : - Standardize Aβ42 preparation protocols (e.g., HFIP treatment).

- Conduct dose-response curves across multiple cell types.

- Validate findings with in vivo models (e.g., C. elegans expressing Aβ42) .

Advanced: What methodologies are critical for pharmacokinetic profiling of this compound in mammalian systems?

Answer:

- Plasma stability assays : Incubate with rodent plasma to measure hydrolysis to 20-hydroxyecdysone via LC-MS .

- Blood-brain barrier (BBB) permeability : Use in vitro models (e.g., MDCK-MDR1 monolayers) to calculate apparent permeability (Papp) .

- Metabolite identification : Liver microsome incubations with NADPH identify cytochrome P450-mediated modifications .

- Pharmacodynamic markers : Measure Aβ42 fibril load in transgenic mouse brains post-treatment via immunohistochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。